![molecular formula C32H21ClF3N5O5 B11666547 3-chloro-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666547.png)

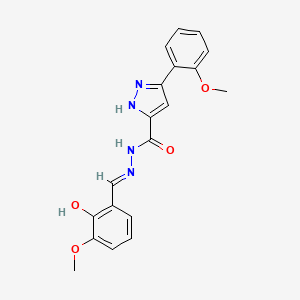

3-chloro-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-クロロ-N-[3-ニトロ-5-(6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-2-イルオキシ)フェニル]-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミドは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。

準備方法

合成ルートと反応条件

3-クロロ-N-[3-ニトロ-5-(6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-2-イルオキシ)フェニル]-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミドの合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。一般的な合成ルートには、以下が含まれます。

ピラゾロ[1,5-a]ピリミジンコアの形成: このステップでは、通常、適切な前駆体を酸性または塩基性条件下で環化させることが含まれます。

トリフルオロメチル基の導入: これは、トリフルオロメチルイオダイドまたはトリフルオロメチルスルホネートなどの試薬を塩基の存在下で使用することで達成できます。

ジベンゾ[b,d]フラン部分の付加: このステップでは、ジベンゾ[b,d]フラン誘導体をピラゾロ[1,5-a]ピリミジンコアと結合させることが含まれ、多くの場合、パラジウム触媒クロスカップリング反応を使用します。

ニトロ化と塩素化:

工業生産方法

この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成ステップを最適化することが必要になるでしょう。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則を使用することが含まれる可能性があります。

化学反応の分析

反応の種類

3-クロロ-N-[3-ニトロ-5-(6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-2-イルオキシ)フェニル]-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミドは、さまざまな化学反応を起こす可能性があり、以下が含まれます。

酸化: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元できます。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元できます。

置換: クロロ基は、適切な条件下でアミンやチオールなどの他の求核剤で置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: 求核置換反応は、アジ化ナトリウムやチオシアン酸カリウムなどの試薬を使用して実行できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニトロ基を還元するとアミン誘導体が生成されますが、クロロ基を置換すると、さまざまな置換誘導体が生成される可能性があります。

科学的研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: その分子標的を含む生物学的プロセスを研究するためのプローブとして。

医学: そのユニークな構造と官能基による潜在的な治療応用。

産業: 特定の特性を持つ新素材の開発における使用。

作用機序

3-クロロ-N-[3-ニトロ-5-(6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-2-イルオキシ)フェニル]-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、またはその他のタンパク質である可能性があり、その活性の調節につながります。関与する正確な経路は、化合物が使用される特定の用途とコンテキストによって異なります。

類似化合物との比較

類似化合物

3-クロロ-N-[3-ニトロ-5-(ジベンゾ[b,d]フラン-2-イルオキシ)フェニル]-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミド: テトラヒドロ修飾がありません。

3-クロロ-N-[3-ニトロ-5-(6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-2-イルオキシ)フェニル]-5-フェニル-7-(メチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミド: トリフルオロメチル基の代わりにメチル基を持っています。

ユニークさ

3-クロロ-N-[3-ニトロ-5-(6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-2-イルオキシ)フェニル]-5-フェニル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミドのユニークさは、官能基と構造的特徴の組み合わせにあります。これは、類似の化合物に見られない特定の化学的および生物学的特性を付与します。

特性

分子式 |

C32H21ClF3N5O5 |

|---|---|

分子量 |

648.0 g/mol |

IUPAC名 |

3-chloro-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C32H21ClF3N5O5/c33-28-29(39-40-27(32(34,35)36)16-24(38-30(28)40)17-6-2-1-3-7-17)31(42)37-18-12-19(41(43)44)14-21(13-18)45-20-10-11-26-23(15-20)22-8-4-5-9-25(22)46-26/h1-3,6-7,10-16H,4-5,8-9H2,(H,37,42) |

InChIキー |

YGPWNMHNELYNAA-UHFFFAOYSA-N |

正規SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])NC(=O)C5=NN6C(=CC(=NC6=C5Cl)C7=CC=CC=C7)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666469.png)

![5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B11666475.png)

![3-(1,3-Benzodioxol-5-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11666482.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666488.png)

![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11666492.png)

![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666494.png)

![4-(morpholin-4-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11666509.png)

![6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11666525.png)

![N'-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11666526.png)

![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666534.png)

![(2E)-2-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11666539.png)

![methyl [3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B11666541.png)

![(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666544.png)